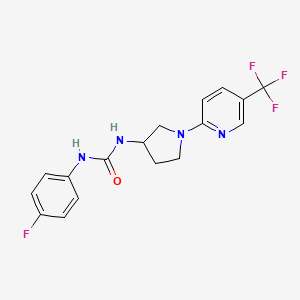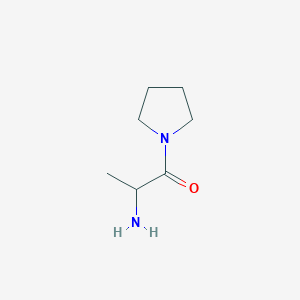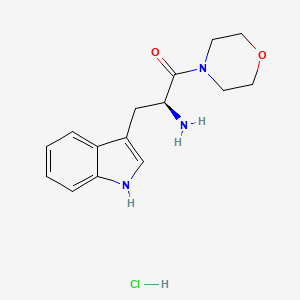![molecular formula C13H13NOS B2727144 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline CAS No. 108819-18-7](/img/structure/B2727144.png)
6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest in recent years due to their biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline” is complex. It has a molecular formula of C13H13NOS . The structure includes a thieno[3,2-c]quinoline scaffold, which is a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C13H13NOS), molecular weight, melting point, boiling point, and density .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques and Characterization : Quinoline derivatives, including those related to 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline, are synthesized using various techniques such as Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. These compounds are characterized using analytical methods like 1H-NMR, FT-IR, UV–Vis, EIMS, and elemental analysis, with structure confirmation by single crystal X-ray diffraction analysis. These quinoline derivatives are further analyzed using density functional theory (DFT) to explore their geometry, bond orbital analysis, and nonlinear optical (NLO) properties, indicating potential applications in technology-related fields due to their excellent NLO capabilities (Khalid et al., 2019).
Biological Activities
Anticancer Properties : Certain indolo[2,3-b]quinoline derivatives, structurally related to this compound, have been synthesized and evaluated for their anticancer activity. These derivatives show promising cytotoxic effects against various cancer cell lines, highlighting the potential of quinoline derivatives in cancer therapy (Yeh‐long Chen et al., 2004).
Material Science Applications
Dye Synthesis and Textile Applications : The synthesis of azo dyes from quinoxaline derivatives demonstrates the utility of quinoline derivatives in developing dyes with applications in textile industries. These dyes exhibit desirable spectral properties and are used as disperse dyes for polyester fibers, indicating the relevance of quinoline derivatives in material science and industrial applications (Rangnekar & Tagdiwala, 1987).
Antimicrobial Activity
Development of Antimicrobial Agents : Quinoline derivatives, including this compound, have been explored for their antimicrobial potential. Synthesis of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has shown promising results as antimicrobial agents against gram-negative microorganisms and Staphylococcus aureus, showcasing the potential of quinoline derivatives in developing new antimicrobial drugs (Agui et al., 1977).
Future Directions
properties
IUPAC Name |
6-methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-8-9-6-7-16-13(9)10-4-3-5-11(15-2)12(10)14-8/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZSXXBIKPBAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCSC2=C3C=CC=C(C3=N1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2727061.png)



![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2727068.png)
![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2727071.png)
![2-[(4,4-Difluorocyclohexyl)oxy]pyrazine](/img/structure/B2727073.png)
![N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2727074.png)
![N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2727075.png)
![[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid](/img/structure/B2727077.png)
![1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2727080.png)

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride](/img/structure/B2727083.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2727084.png)